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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859 Get Quote

Executive Summary
4-Chloro-7-methoxyquinolin-6-ol (CAS: 205448-74-4) serves a dual role in pharmaceutical

development: it is a versatile building block for next-generation kinase inhibitors and a Critical

Process Impurity (CPI) in the manufacturing of 6,7-dimethoxyquinoline-based drugs (e.g.,

Cabozantinib).

Its unique chemical architecture—featuring a labile chlorine at the C4 position and a

nucleophilic hydroxyl group at C6—allows for orthogonal functionalization. However, this same

reactivity necessitates rigorous analytical control to distinguish it from its regioisomer (4-chloro-

6-methoxyquinolin-7-ol) and the fully methylated analog. This guide provides a self-validating

framework for its identification, quantification, and handling.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

IUPAC Name 4-Chloro-7-methoxyquinolin-6-ol

CAS Number 205448-74-4

Molecular Formula C₁₀H₈ClNO₂

Molecular Weight 209.63 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

MeOH; Insoluble in Water

pKa (Calculated) ~8.5 (Phenolic OH), ~4.2 (Quinoline N)

Melting Point >200°C (Decomposition often observed)

Structural Context
The molecule consists of a quinoline core substituted with:

C4-Chloro: Highly electrophilic, susceptible to SNAr displacement by amines or anilines.

C6-Hydroxyl: Nucleophilic handle for etherification; also the site of metabolic demethylation

in related drugs.

C7-Methoxy: Electron-donating group, stabilizing the ring system.

Synthetic Pathways & Impurity Logic[9]
Understanding the origin of this molecule is essential for controlling it in drug substances.

Pathway A: De Novo Synthesis (Scaffold Production)
Used when the molecule is the desired starting material for novel SAR (Structure-Activity

Relationship) studies.

Cyclization: Starting from 4-amino-2-methoxyphenol, reaction with Meldrum's acid or ethyl

ethoxymethylenemalonate (Gould-Jacobs reaction) yields the 4-hydroxy quinolone.
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Chlorination: Treatment with POCl₃ converts the 4-OH to 4-Cl.

Pathway B: Impurity Formation (Degradation)
In the production of Cabozantinib or Tivozanib (which possess a 6,7-dimethoxy core), this

molecule appears as Impurity 22 via:

Incomplete Methylation: During the synthesis of the dimethoxy precursor.

Acidic Hydrolysis: Exposure of the dimethoxy intermediate to strong acids (e.g., HBr, AlCl₃)

can selectively demethylate the position ortho to the methoxy group.

Visualization: Synthesis & Impurity Flow
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Figure 1: Synthetic origins and degradation pathways leading to 4-Chloro-7-methoxyquinolin-
6-ol.

Analytical Characterization (The Core)
This section details the self-validating protocols required to confirm identity and purity.
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Nuclear Magnetic Resonance (NMR)
Differentiation between the 6-ol/7-OMe and 6-OMe/7-ol regioisomers is the primary challenge.

Protocol: Dissolve 5-10 mg in DMSO-d₆. Key Assignments:

¹H NMR (500 MHz, DMSO-d₆):

δ 10.2 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O). Absence indicates the

dimethoxy analog.

δ 8.55 ppm (d, J=4.8 Hz, 1H): H-2 (Characteristic of quinoline).

δ 7.45 ppm (d, J=4.8 Hz, 1H): H-3.

δ 7.40 ppm (s, 1H): H-8 (Proton adjacent to OMe).

δ 7.32 ppm (s, 1H): H-5 (Proton adjacent to OH).

δ 3.96 ppm (s, 3H): -OCH₃.[1]

Validation (NOE Experiment): To confirm Regiochemistry (6-OH vs 7-OH):

Irradiate the Methoxy signal at 3.96 ppm.

Observation: Strong NOE enhancement of the singlet at δ 7.40 ppm confirms the OMe is at

C7 (adjacent to H8).

Contrast: If the OMe were at C6, it would enhance H5 (the proton para to the Nitrogen ring

fusion, typically more shielded).

Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.

Parent Ion [M+H]⁺: m/z 210.0 and 212.0 (3:1 ratio due to ³⁵Cl/³⁷Cl).

Fragmentation:
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Loss of CH₃ (M-15) is common in methoxy-quinolines.

Loss of CO (M-28) from the phenol moiety.

HPLC Method for Impurity Control
This method separates the 6-OH impurity from the 6,7-dimethoxy drug substance.

Parameter Condition Rationale

Column

C18 Reverse Phase (e.g.,

Agilent Zorbax SB-C18, 150 x

4.6 mm, 3.5 µm)

Stable at low pH; resolves

polar phenols.

Mobile Phase A 0.1% Formic Acid in Water

Low pH suppresses silanol

activity and ionizes the

quinoline N.

Mobile Phase B Acetonitrile Strong eluting solvent.

Gradient 5% B to 95% B over 20 min
Gradient elution required for

diverse polarity.

Flow Rate 1.0 mL/min Standard pressure limits.

Detection UV at 254 nm
Max absorption for quinoline

core.

Retention Time
~6.5 min (6-OH) vs ~9.2 min

(Dimethoxy)

The 6-OH is significantly more

polar and elutes earlier.

Experimental Workflow: Functionalization
The primary utility of this scaffold is the SNAr reaction at C4 followed by etherification at C6.

Step-by-Step Protocol: SNAr Displacement

Setup: Charge a reaction vessel with 4-Chloro-7-methoxyquinolin-6-ol (1.0 eq) and

anhydrous DMF (10 volumes).

Reagent: Add the aniline nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
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Catalyst: No base is initially added to prevent phenoxide formation which could compete.

Use catalytic HCl (in dioxane) if the aniline is unreactive.

Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC (disappearance of starting material

at RRT 1.0).

Workup: Cool to RT. Pour into ice water. The hydrochloride salt of the product often

precipitates. Filter and wash with diethyl ether.

Safety & Handling
Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).

Sensitization: Quinoline derivatives are known sensitizers. Use double gloving (Nitrile) and

work in a fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon). Phenolic compounds are prone to

oxidation (browning) upon air exposure.

Analytical Decision Tree
Use this logic flow to determine if an unknown batch contains the 6-OH impurity.
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Figure 2: Analytical decision tree for confirming the identity of 4-Chloro-7-methoxyquinolin-6-
ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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